2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and an ethylphenyl group attached to the oxadiazole ring. It is known for its applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-ethylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(4-Ethylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, melting point, and interaction with other molecules compared to its analogs.
Properties
CAS No. |
113583-80-5 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-2-12-8-10-14(11-9-12)16-18-17-15(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
KCYXZONBRGRMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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